N-(4-Acetylthiazol-2-yl)acetamide
Description
N-(4-Acetylthiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with an acetyl group at position 4 and an acetamide moiety at position 2. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur, imparts unique electronic and steric properties, making this compound a candidate for pharmacological and material science applications. Its structural motifs are shared with several bioactive analogs, enabling comparative studies on synthesis, physicochemical properties, and biological activity .
Properties
CAS No. |
98276-74-5 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 |
IUPAC Name |
N-(4-acetyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H8N2O2S/c1-4(10)6-3-12-7(9-6)8-5(2)11/h3H,1-2H3,(H,8,9,11) |
InChI Key |
SBYHBPURQORCFO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological profile of acetamide-thiazole derivatives is heavily influenced by substituents on the thiazole ring and the acetamide linker. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., acetyl, fluoro) enhance reactivity and binding to enzymes like MAO-A/B .
- Aromatic substituents (e.g., phenyl, benzothiazole) improve interactions with hydrophobic enzyme pockets .
- Heterocyclic linkers (e.g., triazole, quinazolinone) modulate solubility and metabolic stability .
Enzyme Inhibition
- MAO-B Inhibition : Triazole-benzothiazole acetamides (e.g., compound 5a-m in ) show IC₅₀ values < 1 μM, attributed to their planar aromatic systems .
- AChE/BChE Inhibition: Naphthoquinone-aryltriazole acetamides exhibit dual inhibition, with selectivity influenced by substituent polarity .
Antimicrobial Activity
- Piperazine-linked acetamides (e.g., compounds 47–50 in ) demonstrate broad-spectrum activity against gram-positive bacteria (MIC: 2–8 μg/mL) and fungi .
Analgesic Activity
- Pyrazole-thiazole hybrids (e.g., 8c and 8e in ) show 60–70% pain reduction in mice, surpassing standard NSAIDs in efficacy .
Physicochemical Properties
Key Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
